molecular formula C17H17Cl2N3O B4654965 [4-(2,6-DICHLOROBENZYL)PIPERAZINO](3-PYRIDYL)METHANONE

[4-(2,6-DICHLOROBENZYL)PIPERAZINO](3-PYRIDYL)METHANONE

Cat. No.: B4654965
M. Wt: 350.2 g/mol
InChI Key: FHPZJTVTBOYCSG-UHFFFAOYSA-N
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Description

4-(2,6-DICHLOROBENZYL)PIPERAZINOMETHANONE is a synthetic organic compound that belongs to the class of piperazine derivatives. These compounds are known for their diverse pharmacological activities and are often used in medicinal chemistry for the development of therapeutic agents.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2,6-DICHLOROBENZYL)PIPERAZINOMETHANONE typically involves the reaction of 2,6-dichlorobenzyl chloride with piperazine, followed by the introduction of a pyridyl group. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like triethylamine to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch reactions under controlled temperature and pressure conditions. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, typically using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions may involve the use of reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the benzyl and pyridyl positions, using reagents like sodium hydroxide or potassium carbonate.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide in aqueous or alcoholic solutions.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted benzyl or pyridyl derivatives.

Scientific Research Applications

Chemistry

The compound is used as an intermediate in the synthesis of various pharmaceuticals and agrochemicals. Its unique structure allows for the development of novel compounds with potential therapeutic benefits.

Biology

In biological research, 4-(2,6-DICHLOROBENZYL)PIPERAZINOMETHANONE is studied for its potential effects on cellular processes and its interactions with biological macromolecules.

Medicine

The compound has shown promise in preclinical studies for the treatment of certain diseases, including neurological disorders and infections. Its ability to cross the blood-brain barrier makes it a candidate for central nervous system-targeted therapies.

Industry

In the industrial sector, the compound is used in the development of specialty chemicals and materials with specific properties, such as corrosion resistance and thermal stability.

Mechanism of Action

The mechanism of action of 4-(2,6-DICHLOROBENZYL)PIPERAZINOMETHANONE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to changes in cellular signaling pathways and physiological responses.

Comparison with Similar Compounds

Similar Compounds

  • 4-(2,6-DICHLOROBENZYL)PIPERAZINOMETHANONE
  • 4-(2,6-DICHLOROBENZYL)PIPERAZINOMETHANONE
  • 4-(2,6-DICHLOROBENZYL)PIPERAZINOMETHANONE

Uniqueness

The unique combination of the 2,6-dichlorobenzyl and 3-pyridyl groups in 4-(2,6-DICHLOROBENZYL)PIPERAZINOMETHANONE provides distinct chemical and biological properties compared to its analogs. This uniqueness makes it a valuable compound for research and development in various scientific fields.

Properties

IUPAC Name

[4-[(2,6-dichlorophenyl)methyl]piperazin-1-yl]-pyridin-3-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17Cl2N3O/c18-15-4-1-5-16(19)14(15)12-21-7-9-22(10-8-21)17(23)13-3-2-6-20-11-13/h1-6,11H,7-10,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHPZJTVTBOYCSG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=C(C=CC=C2Cl)Cl)C(=O)C3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17Cl2N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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[4-(2,6-DICHLOROBENZYL)PIPERAZINO](3-PYRIDYL)METHANONE
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[4-(2,6-DICHLOROBENZYL)PIPERAZINO](3-PYRIDYL)METHANONE
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[4-(2,6-DICHLOROBENZYL)PIPERAZINO](3-PYRIDYL)METHANONE
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[4-(2,6-DICHLOROBENZYL)PIPERAZINO](3-PYRIDYL)METHANONE
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[4-(2,6-DICHLOROBENZYL)PIPERAZINO](3-PYRIDYL)METHANONE
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[4-(2,6-DICHLOROBENZYL)PIPERAZINO](3-PYRIDYL)METHANONE

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